molecular formula C18H14N2O4 B4833723 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester

Cat. No.: B4833723
M. Wt: 322.3 g/mol
InChI Key: LVAWXKZAAWDXBY-UHFFFAOYSA-N
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Description

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester is a complex organic compound that features an indole moiety, a benzoic acid derivative, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the benzoic acid and methyl ester functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxaldehyde, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester involves its interaction with various molecular targets. The indole moiety can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester is unique due to its combination of an indole ring, a benzoic acid derivative, and a methyl ester group.

Properties

IUPAC Name

methyl 4-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)16(21)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAWXKZAAWDXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester
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4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester

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